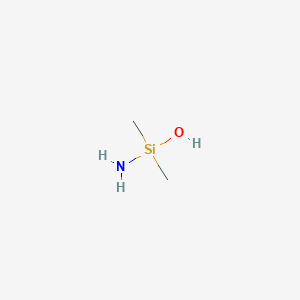
Amino(dimethyl)silanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amino(dimethyl)silanol is an organosilicon compound characterized by the presence of an amino group and two methyl groups attached to a silicon atom, which is also bonded to a hydroxyl group. This compound is of significant interest due to its unique chemical properties and its applications in various fields, including materials science, chemistry, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Amino(dimethyl)silanol can be synthesized through several methods. One common approach involves the hydrolysis of dimethylaminosilane precursors. For instance, tris(dimethylamino)silane can be hydrolyzed under controlled conditions to yield this compound. The reaction typically requires a suitable solvent and a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound often involves the polycondensation of oligomeric siloxanediols. This process is carried out in a batch reactor under reduced pressure to remove volatile compounds. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Amino(dimethyl)silanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols with different oxidation states.
Reduction: Reduction reactions can convert this compound into other silane derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are tailored to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols with higher oxidation states, while substitution reactions can produce a variety of amino-substituted silanes .
Applications De Recherche Scientifique
Amino(dimethyl)silanol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which amino(dimethyl)silanol exerts its effects involves its ability to form stable bonds with various substrates. The amino group can interact with different molecular targets, facilitating the modification of surfaces and the formation of new compounds. The silicon-oxygen bond in the compound provides stability and reactivity, making it suitable for various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Aminopropyltriethoxysilane: This compound is similar in that it contains an amino group and is used for surface modification of metal oxide nanoparticles.
Dimethylsilanediol: Another similar compound, which has two hydroxyl groups attached to the silicon atom, making it different in terms of reactivity and applications.
Uniqueness
Amino(dimethyl)silanol is unique due to its specific combination of an amino group and two methyl groups attached to the silicon atom. This structure imparts distinct chemical properties, such as enhanced reactivity and stability, which are not found in other similar compounds .
Propriétés
Numéro CAS |
773015-13-7 |
|---|---|
Formule moléculaire |
C2H9NOSi |
Poids moléculaire |
91.18 g/mol |
Nom IUPAC |
(amino-hydroxy-methylsilyl)methane |
InChI |
InChI=1S/C2H9NOSi/c1-5(2,3)4/h4H,3H2,1-2H3 |
Clé InChI |
DAUXGBNWCNJACU-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


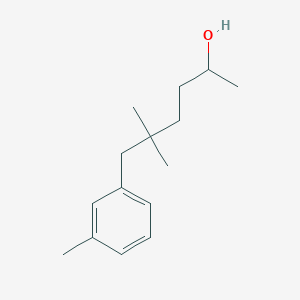
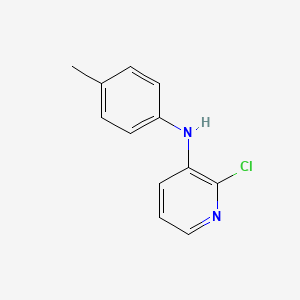
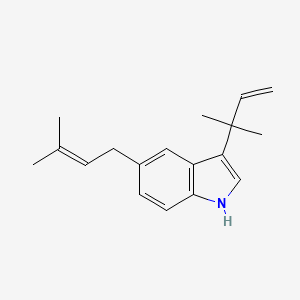
![4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-dioxolane-2-thione](/img/structure/B14227428.png)
![N-(4-{[2-(2-Fluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14227438.png)
![Benzenemethanamine, N-[2-(phenylseleno)hexyl]-](/img/structure/B14227443.png)
![1,1,1-Trimethyl-2-phenyl-2-(propan-2-yl)-2-[(trimethylsilyl)oxy]disilane](/img/structure/B14227450.png)
![Tetrahydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-5,6-diol](/img/structure/B14227452.png)
![2-[(E)-[4-(3-methyl-3-phenylcyclobutyl)-1,3-thiazol-2-yl]iminomethyl]phenol](/img/structure/B14227456.png)
![2,5-Dibromo-3-{[(but-3-en-1-yl)oxy]methyl}thiophene](/img/structure/B14227465.png)
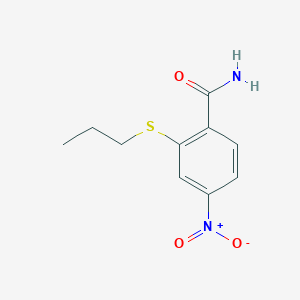
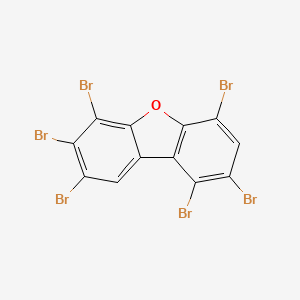
![3'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2'-deoxycytidine](/img/structure/B14227474.png)
![2-{[1-(3-Chlorophenyl)ethyl]amino}pyridine-3-carboxamide](/img/structure/B14227481.png)
